7-Fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one is a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. [] ATM kinase is a serine/threonine protein kinase that plays a critical role in the DNA damage response pathway. [] By inhibiting ATM kinase, 7-Fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one can potentially enhance the sensitivity of cancer cells to DNA damaging agents, such as radiation and chemotherapy. []
AZD1390 is a potent inhibitor of the ataxia telangiectasia mutated protein kinase, primarily developed for enhancing the efficacy of radiotherapy in treating brain tumors. This compound is particularly notable for its ability to penetrate the blood-brain barrier, making it suitable for targeting central nervous system malignancies. AZD1390 was identified through extensive screening processes aimed at inhibiting ATM autophosphorylation and selectively targeting related kinases, such as ataxia telangiectasia and Rad3-related protein, DNA-dependent protein kinase, and mechanistic target of rapamycin. Its development stems from the need for effective therapies that can counteract resistance mechanisms in cancer treatment, particularly in glioblastomas resistant to conventional therapies like temozolomide .
The synthesis of AZD1390 can be achieved using established organic synthesis techniques. The compound is derived from a series of pyrido[3,2-d]pyrimidine derivatives, which are synthesized through a combination of methods including cyclization reactions and functional group modifications. The synthetic pathway typically involves the following steps:
Technical details regarding specific reagents, reaction conditions (temperature, solvents), and yields are critical for reproducibility but are generally proprietary or detailed in patent applications .
AZD1390 has a complex molecular structure characterized by its imidazo[4,5-c]pyridine framework. The chemical formula is C17H19N5O2S, with a molecular weight of approximately 357.43 g/mol. Key structural features include:
The structural data indicates that AZD1390 maintains a high degree of selectivity against other kinases while exhibiting low toxicity profiles in preliminary studies .
AZD1390's primary chemical reactions involve its interaction with ATM kinase, where it acts as an inhibitor. The compound's mechanism includes:
These reactions are critical in enhancing the sensitivity of tumor cells to radiation therapy, leading to increased cell death in cancerous tissues .
The mechanism of action for AZD1390 revolves around its role as an ATM inhibitor, which is pivotal in DNA damage response pathways. Upon administration:
Data from preclinical studies indicate that this mechanism significantly enhances therapeutic outcomes in resistant glioblastoma models .
AZD1390 exhibits several key physical and chemical properties:
These properties are essential for its effectiveness as a therapeutic agent in oncology .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3